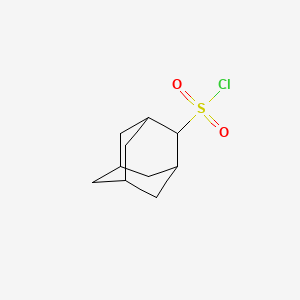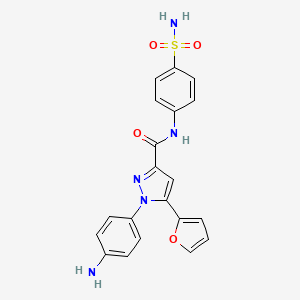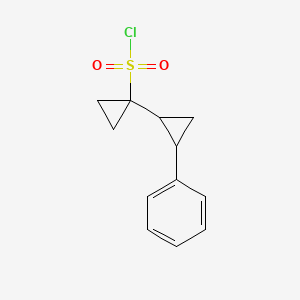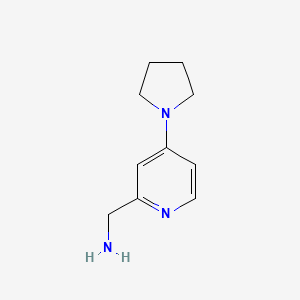
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound features a pyridine ring substituted with a pyrrolidine group and a methanamine group, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine typically involves the reaction of 4-chloropyridine with pyrrolidine under suitable conditions to form the intermediate 4-(pyrrolidin-1-yl)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation using Pd/C.
Substitution: NBS, N-chlorosuccinimide (NCS), and other halogenating agents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and halogenated pyridine derivatives, which can be further utilized in various chemical syntheses and applications.
科学研究应用
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-(Morpholin-4-yl)pyridin-2-yl)methanamine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
(4-(Piperidin-1-yl)pyridin-2-yl)methanamine: Contains a piperidine ring instead of a pyrrolidine ring.
(4-(Azepan-1-yl)pyridin-2-yl)methanamine: Features an azepane ring in place of the pyrrolidine ring.
Uniqueness
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is unique due to its specific combination of a pyridine ring with a pyrrolidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
(4-pyrrolidin-1-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 |
InChI 键 |
PNQPUTJSMGMLSS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=NC=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B15326459.png)



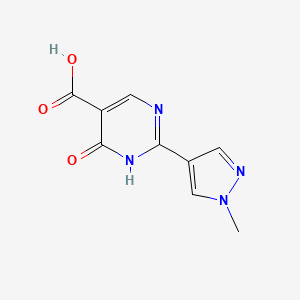


amine](/img/structure/B15326511.png)

